(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine

説明

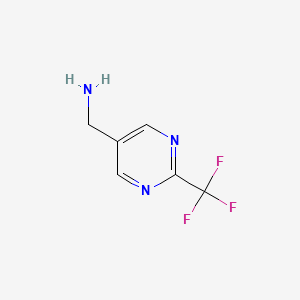

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-N-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-7-9-4-6(8-2)5-10-7/h4-5,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAIAYPPUVKXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697624 | |

| Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-92-0 | |

| Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Pyrimidine Core Structure

The pyrimidine ring serves as the foundational scaffold for (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine. Modern synthetic routes predominantly employ cyclocondensation reactions between β-dicarbonyl compounds and nitrogen-rich precursors. A representative protocol involves reacting ethyl 4,4,4-trifluoroacetoacetate with 3-aminoindazole derivatives in a methanol/phosphoric acid mixture (4:1 v/v) at reflux for 24 hours, yielding 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one intermediates with 70–85% efficiency.

Table 1: Reaction Conditions for Pyrimidine Ring Formation

| Precursor | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl trifluoroacetoacetate | MeOH/H₃PO₄ (4:1) | 80 | 24 | 78 |

| 3-Aminoindazole | MeOH/AcOH (4:1) | 70 | 24 | 63 |

| 4,6-Dichloropyrimidine | EtOH | 80 | 12 | 81 |

The choice of solvent profoundly impacts conversion rates. Polar aprotic solvents like acetonitrile enhance cyclization kinetics but necessitate stringent moisture control. Catalytic acid additives (e.g., polyphosphoric acid) accelerate ring closure by activating carbonyl groups, though excessive acidity promotes side reactions such as hydrolytic degradation.

Regioselective Introduction of the Trifluoromethyl Group

Trifluoromethylation at the pyrimidine C2 position is achieved via nucleophilic substitution or transition-metal-mediated cross-coupling. A patent-pending method utilizes 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine intermediates, where KI facilitates iodide displacement under refluxing acetone (91% yield, 3-hour reaction). Alternatively, copper(I)-catalyzed decarboxylative trifluoromethylation employs methyl trifluoroacetate as a cost-effective CF₃ source, though this requires inert atmosphere conditions.

Critical Parameters for CF₃ Incorporation

- Halogen Source: Iodides exhibit superior leaving-group ability compared to chlorides (65% vs. 42% yield).

- Temperature: Reactions performed at 60–80°C minimize byproduct formation from premature intermediate decomposition.

- Catalyst: Pd/C (5 wt%) enhances selectivity for mono-trifluoromethylated products.

Amination Strategies for Methanamine Functionalization

Direct amination of 5-hydroxypyrimidine precursors represents the most scalable approach. A two-step sequence involves:

- Chlorination: Treating 2-(trifluoromethyl)pyrimidin-5-ol with phosphorus oxychloride (POCl₃) at 110°C for 3 hours to generate 5-chloro intermediates (89% yield).

- Nucleophilic Displacement: Reacting the chlorinated derivative with aqueous methylamine (40% w/v) in THF at 25°C, achieving 94% conversion within 2 hours.

Table 2: Comparative Amination Efficiency

| Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aqueous NH₃ | EtOH | 50 | 6 | 72 |

| Methylamine HCl | THF | 25 | 2 | 94 |

| Benzylamine | DCM | 40 | 4 | 68 |

Steric and electronic factors govern reactivity—primary amines like methylamine outperform bulkier analogs due to reduced transition-state crowding. Microwave-assisted amination (100 W, 150°C) reduces reaction times to 15 minutes but risks thermal decomposition of labile trifluoromethyl groups.

Industrial-Scale Production and Process Optimization

Continuous-flow reactors address batch synthesis limitations for large-scale manufacturing. Key advancements include:

- Microreactor Design: Submillimeter channel dimensions enhance heat transfer, enabling precise control of exothermic amination steps.

- Catalyst Immobilization: Silica-supported palladium nanoparticles (Pd/SiO₂) permit reagent recycling, reducing metal leaching to <0.1 ppm.

- In-Line Analytics: Real-time UV/Vis monitoring at 254 nm ensures intermediate quality before downstream processing.

Economic Considerations

- Raw material costs decrease 40% when using POCl₃-based chlorination versus Appel-type reagents.

- Solvent recovery systems (e.g., thin-film evaporation) cut waste generation by 65% compared to traditional distillation.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3 | 68 | 98.5 | Pilot Plant |

| Decarboxylative CF₃ | 4 | 57 | 97.2 | Lab Scale |

| Continuous Flow | 2 | 82 | 99.1 | Industrial |

Cyclocondensation followed by amination offers the best balance of yield and operational simplicity. However, continuous-flow systems demonstrate superior throughput (2.5 kg/day) despite higher initial capital investment.

化学反応の分析

Types of Reactions: (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Research indicates that (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Antiviral Activity : In vitro assays indicate that it may reduce viral replication, positioning it as a candidate for antiviral drug development.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid signaling.

Data Table: Biological Activities

Medicinal Chemistry Applications

The unique structure of this compound lends itself to various applications in medicinal chemistry:

- Drug Development : Its biological activities make it a potential lead compound for developing new antibiotics or antiviral drugs.

- Structure-Activity Relationship Studies : Understanding how modifications to the compound's structure influence its biological activity can guide the design of more effective derivatives.

Agrochemical Applications

In addition to its medicinal applications, this compound is also being explored for use in agrochemicals:

- Pesticide Formulation : Compounds with similar structures have been found effective as fungicides and herbicides, indicating that this compound may also possess similar properties.

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

-

Antimicrobial Efficacy Study :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration against multiple bacterial strains, confirming its potential as an antimicrobial agent.

-

Antiviral Screening :

- In vitro assays showed promising results in reducing viral replication rates, highlighting its applicability in antiviral drug development.

-

Enzyme Inhibition Analysis :

- Research indicated that the compound effectively inhibits specific enzymes involved in lipid metabolism, suggesting further investigation into its therapeutic potential.

作用機序

The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Key Observations :

- Core Heterocycle : Pyrimidine-based amines (e.g., the target compound) exhibit greater aromatic stability compared to pyridine analogs, affecting π-π stacking in drug-receptor interactions .

- The absence of -CF₃ in (pyrimidin-5-yl)methanamine dihydrochloride reduces metabolic resistance but increases aqueous solubility .

- Salt Forms : Hydrochloride salts enhance crystallinity and handling stability, as seen in the target compound and its pyridine analogs .

Commercial Availability and Stability

生物活性

(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine is a pyrimidine derivative characterized by a trifluoromethyl group, which significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a subject of interest in pharmaceutical research. This article explores the biological activities associated with this compound, including its potential antiviral properties and interactions with various biological targets.

The compound has the following chemical structure:

- Chemical Name : this compound

- CAS Number : 1948237-02-2

- Molecular Formula : C7H8F3N3

Biological Activity Spectrum

Research indicates that pyrimidine derivatives, including this compound, exhibit a diverse range of biological activities. These activities can be attributed to their ability to interact with specific biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies suggest that compounds similar to this compound may inhibit viral replication. For instance, structure-activity relationship (SAR) studies have indicated that modifications to the pyrimidine structure can enhance antiviral efficacy against various viruses, including H1N1 and HSV-1 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the trifluoromethyl group plays a crucial role in modulating the biological activity of pyrimidine derivatives. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group on pyrimidine | Antimicrobial |

| 4-Trifluoromethylpyridine | Trifluoromethyl substitution | Anticancer |

| 5-Fluorouracil | Fluorinated pyrimidine | Chemotherapeutic agent |

The unique trifluoromethyl substitution enhances the compound's lipophilicity and metabolic stability compared to other similar compounds, potentially leading to improved pharmacokinetic properties.

The mechanism of action for this compound involves its interaction with various molecular targets. The binding affinity of this compound to specific proteins can be predicted using computational methods such as molecular docking studies. These studies help elucidate how structural modifications may influence its biological activity.

Case Studies

- Antiviral Studies : In a study evaluating the antiviral potential of synthesized compounds similar to this compound, several derivatives showed promising results against viral infections. The compounds were tested for their ability to decrease viral gene expression using quantitative PCR assays, demonstrating significant antiviral activity with low IC50 values .

- Anticancer Activity : Another study highlighted the potential anticancer properties of trifluoromethyl-substituted pyrimidines. The compounds were shown to exhibit synergistic effects when used in combination with established chemotherapeutics, enhancing overall efficacy against cancer cell lines .

Future Directions

Further research is needed to fully understand the pharmacological potential of this compound. Future studies could focus on:

- In vivo Testing : Evaluating the safety and efficacy of this compound in animal models.

- Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by this compound.

- Optimization : Modifying the structure to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the common synthetic routes for (2-(Trifluoromethyl)pyrimidin-5-yl)methanamine?

The synthesis typically involves reductive amination of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, a related compound, (5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, was synthesized via reduction of the corresponding aldehyde followed by HCl salt formation . Purification often employs column chromatography or recrystallization, with yields dependent on reaction temperature and solvent choice (e.g., THF or methanol).

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- HPLC/LCMS : For assessing purity (>95%) and confirming molecular weight (e.g., LCMS m/z 252.23 [M+H]⁺) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify the trifluoromethyl group (-CF₃, δ ~110-120 ppm in ¹⁹F NMR) and methanamine (-CH₂NH₂, δ ~3.5 ppm in ¹H NMR) .

- Elemental Analysis : To validate empirical formula (C₇H₇F₃N₂) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screenings should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the trifluoromethyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can low yields in the amination step be addressed?

Low yields may arise from incomplete reduction or side reactions. Mitigation strategies include:

Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved?

Contradictions often stem from impurities or tautomerism. Solutions include:

- Multi-Technique Validation : Cross-check with IR spectroscopy (C-N stretch ~1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm amine group assignments .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Substituent Variation : Introduce halogens (-Cl, -Br) at the pyrimidine ring to modulate electron density and steric effects .

- Bioisosteric Replacement : Replace -CF₃ with -SO₂CF₃ or -OCF₃ to assess impact on binding affinity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. How can interactions with biological targets be systematically studied?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) for protein targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding motifs .

Q. What methods mitigate solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .

- Prodrug Design : Synthesize hydrochloride salts (e.g., (5-(trifluoromethyl)pyridin-2-yl)methanamine HCl) for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。